Arctigenin

Catalog No.
S519274
CAS No.
7770-78-7
M.F
C21H24O6
M. Wt
372.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arctigenin

CAS Number

7770-78-7

Product Name

Arctigenin

IUPAC Name

(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one

Molecular Formula

C21H24O6

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m0/s1

InChI Key

NQWVSMVXKMHKTF-JKSUJKDBSA-N

SMILES

O=C1OC[C@H](CC2=CC=C(OC)C(OC)=C2)[C@H]1CC3=CC=C(O)C(OC)=C3

Solubility

Soluble in DMSO.

Synonyms

2(3H)-furanone, 4-((3,4-dimethoxyphenyl)methyl)dihydro-3-((4-hydroxy-3-methoxyphenyl)methyl)-, (3R-trans)-, arctigenin

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)OC

Description

The exact mass of the compound Arctigenin is 372.15729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. It belongs to the ontological category of lignan in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant and Anti-inflammatory Properties

Several studies suggest that arctigenin possesses potent antioxidant and anti-inflammatory properties []. These properties may be beneficial in managing conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases, cardiovascular diseases, and some types of cancers [, , ].

  • Antioxidant effects: Arctigenin's ability to scavenge free radicals and reduce oxidative stress has been demonstrated in cell-based studies.
  • Anti-inflammatory effects: Studies have shown that arctigenin can suppress the production of inflammatory mediators, suggesting its potential role in managing inflammatory conditions [].

Neuroprotective Effects

Research suggests that arctigenin may have neuroprotective properties. Studies have shown that it can protect nerve cells from damage caused by oxidative stress and inflammation, which are implicated in the development of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [, ].

  • Protection against neurodegeneration: Arctigenin has been shown to improve memory and cognitive function in animal models of neurodegenerative diseases [].

Other Potential Applications

Scientific research is exploring the potential applications of arctigenin in other areas, including:

  • Cancer: Studies suggest that arctigenin may have anti-cancer properties by inhibiting the growth and proliferation of cancer cells [].
  • Metabolic health: Some research indicates that arctigenin may improve blood sugar control and insulin sensitivity [].

Arctigenin is a natural compound classified as a phenylpropanoid dibenzylbutyrolactone lignan, predominantly found in various plant species, particularly in the fruits of Arctium lappa, commonly known as burdock. This compound has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and notably, anti-cancer activities. The chemical structure of arctigenin is represented by the formula C21H24O6, with a molecular weight of approximately 372.42 g/mol .

That enhance its pharmacological profile. For instance, it can undergo modifications to improve its solubility and bioavailability. One significant reaction involves the synthesis of derivatives such as arctigenin valine (ARG-V), which is created through an addition reaction involving arctigenin and valine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine. This reaction typically yields high conversion rates when using acetonitrile as a solvent .

Additionally, arctigenin can react with propargyl bromide to form various derivatives that may exhibit enhanced biological activities .

Arctigenin exhibits a wide range of biological activities:

  • Anti-Cancer Effects: Arctigenin has demonstrated significant anti-tumor activity across various cancer cell lines. It induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 . It also inhibits critical signaling pathways involved in cancer progression, such as the phosphoinositide 3-kinase/protein kinase B pathway .
  • Anti-Inflammatory Properties: The compound has been shown to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinases, leading to reduced inflammation markers .
  • Metabolic Regulation: Arctigenin activates AMP-activated protein kinase, which plays a crucial role in cellular energy homeostasis and metabolic regulation .

The synthesis of arctigenin can be achieved through various methods:

  • Extraction from Natural Sources: The primary method involves extracting arctigenin from plant materials like Arctium lappa using solvents such as ethanol or methanol.
  • Chemical Synthesis: Several synthetic routes have been developed, including:
    • The reaction of phenolic compounds with appropriate reagents to construct the dibenzylbutyrolactone framework.
    • Derivatization techniques to enhance solubility and bioactivity, such as the previously mentioned synthesis of arctigenin valine using coupling agents .
  • Total Synthesis: Research continues into total synthesis pathways that allow for the production of arctigenin in a laboratory setting using defined

Arctigenin has potential applications in various fields:

  • Pharmaceuticals: Due to its anti-cancer and anti-inflammatory properties, arctigenin is being explored as a therapeutic agent for cancer treatment and other inflammatory diseases.
  • Nutraceuticals: Its antioxidant properties make it suitable for incorporation into dietary supplements aimed at improving health and preventing disease.
  • Cosmetics: The compound's anti-inflammatory effects can be beneficial in skincare products aimed at reducing redness and irritation.

Interaction studies have revealed that arctigenin can influence various biochemical pathways:

  • It interacts with multiple signaling pathways involved in cell proliferation and apoptosis, particularly affecting the phosphoinositide 3-kinase/protein kinase B and mitogen-activated protein kinase pathways .
  • Research indicates that arctigenin may enhance the efficacy of certain chemotherapeutic agents when used in combination therapies, potentially improving treatment outcomes for cancer patients.

Arctigenin shares structural similarities with several other compounds, which also exhibit biological activities. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
Lignans (e.g., Secoisolariciresinol)LignanAnti-cancer, antioxidantExhibits strong antioxidant activity
CurcuminDiarylheptanoidAnti-inflammatory, antioxidantPotent anti-inflammatory effects
ResveratrolStilbeneCardioprotective, anti-cancerStrong cardiovascular benefits
SilibininFlavonolignanHepatoprotectivePrimarily used for liver health

Arctigenin's unique combination of structural features and diverse pharmacological activities distinguishes it from these similar compounds. Its specific actions on apoptosis induction and signaling pathway modulation highlight its potential as a therapeutic agent against cancer .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

372.15728848 g/mol

Monoisotopic Mass

372.15728848 g/mol

Heavy Atom Count

27

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2FD8L150E7
U76MR9VS6M

Other CAS

144901-91-7
7770-78-7

Wikipedia

Arctigenin
Aloglutamol

Dates

Modify: 2023-08-15
1: Shi X, Sun H, Zhou D, Xi H, Shan L. Arctigenin Attenuates Lipopolysaccharide-Induced Acute Lung Injury in Rats. Inflammation. 2014 Jul 10.   [Epub ahead of print] PubMed PMID: 25008149.

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